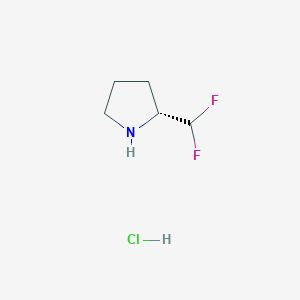

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride

Descripción general

Descripción

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical difluoromethylation of pyrrolidine derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the difluoromethyl group into various organic compounds, providing a sustainable and versatile approach .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylated pyrrolinium salts.

Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for difluoromethylation, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include difluoromethylated pyrrolinium salts, reduced derivatives, and various substituted pyrrolidine compounds.

Aplicaciones Científicas De Investigación

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is a synthetic compound with a unique pyrrolidine structure that includes a difluoromethyl group. It belongs to the class of nitrogen-containing heterocycles and has potential applications in medicinal chemistry. The presence of the difluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development.

Scientific Research Applications

This compound in Drug Development

this compound's unique structure makes it a candidate for drug development. Compounds with similar structures can exhibit diverse pharmacological effects. Studies suggest the biological activity of this compound has been linked to its interaction with various biological targets. Interaction studies focus on its binding affinity and efficacy against specific biological targets and are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic potential.

This compound as a M3 mAChR modulator

Chem. Pharm. Bull. published a study related to the design, synthesis, and structure–activity relationships of N-[4-[3-fluoro-5-(trifluoromethyl)phenyl]-5-{[(2R)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-yl]pyrimidines as novel positive allosteric modulators (PAMs) of the M3 mAChR . The study led to the discovery of a more potent compound that exhibited potent in vitro PAM activity towards the M3 mAChR with excellent subtype selectivity over M1, M2, and M4 mAChRs and moderate selectivity over the M5 mAChR . Moreover, the compound also enhanced muscle contraction when applied to isolated smooth muscle tissue from rat bladder .

This compound as a Building Block in Synthesis

this compound can be used as a building block for synthesizing various target molecules. The synthesis of this compound typically involves several steps that allow for the production of high-purity this compound suitable for biological testing.

Data Table: Comparison of Structurally Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity | Unique Features |

|---|---|---|---|

| 1-(Difluoromethyl)pyrrolidine | Pyrrolidine Derivative | Antimicrobial, CNS effects | Lacks the hydrochloride salt form |

| 2-(Fluoromethyl)pyrrolidine | Pyrrolidine Derivative | Antidepressant properties | Less lipophilic than difluoromethyl variant |

| 3-(Trifluoromethyl)pyrrolidine | Pyrrolidine Derivative | Potential anticancer activity | More polar due to trifluoromethyl group |

Mecanismo De Acción

The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in pyrrolidine metabolism . The difluoromethyl group can influence the compound’s binding affinity and reactivity, leading to unique biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-(difluoromethyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and reactivity.

Difluoromethylated pyridines: Compounds with similar difluoromethyl groups but different ring structures, used in medicinal and agricultural chemistry.

Chiral pyrrolidine derivatives: Other chiral pyrrolidine compounds with various substituents, used in asymmetric synthesis and catalysis.

Uniqueness

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Actividad Biológica

(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The presence of difluoromethyl groups in the pyrrolidine structure can significantly influence the compound's pharmacological properties, including its interaction with biological targets and overall efficacy.

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, modified with a difluoromethyl group. This modification is known to enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and activity against various biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrrolidine rings often exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that fluorinated pyrrolidine derivatives can enhance antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2R)-2-(difluoromethyl)pyrrolidine | Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Other Pyrrolidine Derivative | Escherichia coli | 2 - 10 μg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies on fluorinated compounds suggest that the difluoromethyl group can enhance the antiproliferative effects against various cancer cell lines. For example, related compounds have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| (2R)-2-(difluoromethyl)pyrrolidine | MCF-7 (Breast) | 5 - 15 |

| HCT116 (Colon) | 10 - 20 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to disrupted cellular processes in bacteria and cancer cells.

- Membrane Disruption : The lipophilic nature of the difluoromethyl group allows for better integration into lipid membranes, potentially causing destabilization and cell lysis.

- Receptor Modulation : Some studies suggest that fluorinated compounds can interact with specific receptors or proteins, altering their activity and leading to therapeutic effects.

Case Studies

Several case studies highlight the biological activity of pyrrolidine derivatives:

- A study published in MDPI evaluated various pyrrole-based compounds for their antibacterial properties, noting that modifications with difluoromethyl groups significantly enhanced their efficacy against resistant strains of bacteria .

- Another investigation focused on the antiproliferative effects of fluorinated pyrrolidines on lung cancer cells, demonstrating a dose-dependent response that correlated with structural modifications at the nitrogen atom .

Propiedades

IUPAC Name |

(2R)-2-(difluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIHQUJWAQSJNK-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807914-25-5 | |

| Record name | (2R)-2-(difluoromethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.